molecular formula C8H9N3S B12941137 7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 87791-38-6

7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12941137
CAS No.: 87791-38-6
M. Wt: 179.24 g/mol
InChI Key: WVRRDOFPYJVMNF-UHFFFAOYSA-N
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Description

7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-(4-methoxyphenyl)-5,6-diphenyl-7,7-dihydro-6H-pyrrolo[2,3-d]pyrimidine
  • Pyrimido[4,5-d]pyrimidine
  • Pyrimido[5,4-d]pyrimidine

Uniqueness

7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87791-38-6

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

7-methyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H9N3S/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3

InChI Key

WVRRDOFPYJVMNF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CN=C2SC

Origin of Product

United States

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